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molecular formula C11H13BrO3 B8405478 1-(7-Bromo-benzo[1,3]dioxol-5-yl)-2-methyl-propan-1-ol

1-(7-Bromo-benzo[1,3]dioxol-5-yl)-2-methyl-propan-1-ol

Cat. No. B8405478
M. Wt: 273.12 g/mol
InChI Key: PHKOWTNHUGKMNE-UHFFFAOYSA-N
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Patent
US07196108B2

Procedure details

To a solution of 7-bromo-benzo[1,3]dioxole-5-carbaldehyde (437 mg, 1.91 mmol) in dry ether (6 mL) was added slowly under argon at −30° C. isopropylmagnesium chloride (1.15 mL, 2.0 M in ether, 2.29 mmol) and the solution stirred for 30 minute. A solution of aqueous ammonium chloride was added and the layers separated. The aqueous layer was extrated with ethyl acetate and the organic combined and washed with water, brine, dried (MgSO4), filtered and evaporated to give 503 mg of 1-(7-bromo-benzo[1,3]dioxol-5-yl)-2-methyl-propan-1-ol.
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=[C:4]([CH:11]=[O:12])[CH:3]=1.[CH:13]([Mg]Cl)([CH3:15])[CH3:14].[Cl-].[NH4+]>CCOCC>[Br:1][C:2]1[C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=[C:4]([CH:11]([OH:12])[CH:13]([CH3:15])[CH3:14])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
437 mg
Type
reactant
Smiles
BrC1=CC(=CC2=C1OCO2)C=O
Name
Quantity
1.15 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
6 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 30 minute
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=CC2=C1OCO2)C(C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 503 mg
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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